Cas no 1256809-13-8 (3-bromo-5H,7H-furo3,4-bpyridine)

3-Bromo-5H,7H-furo[3,4-b]pyridine is a heterocyclic organic compound featuring a fused furan and pyridine ring system, substituted with a bromine atom at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications to the core scaffold. Its rigid bicyclic framework may also contribute to binding affinity in bioactive molecule design. The compound is typically handled under inert conditions due to potential sensitivity to moisture or air. Proper characterization (NMR, MS) is recommended to confirm purity and identity prior to use.
3-bromo-5H,7H-furo3,4-bpyridine structure
1256809-13-8 structure
Product Name:3-bromo-5H,7H-furo3,4-bpyridine
CAS No:1256809-13-8
MF:C7H6BrNO
MW:200.03264093399
MDL:MFCD18260696
CID:1080044
PubChem ID:82397541
Update Time:2025-10-29

3-bromo-5H,7H-furo3,4-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5H,7H-furo[3,4-b]pyridine
    • 3-bromo-5H,7H-furo3,4-bpyridine
    • AT20344
    • DTXSID001296745
    • EN300-207519
    • Z1269164644
    • MFCD18260696
    • DB-165565
    • 1256809-13-8
    • SY357275
    • SCHEMBL16415969
    • 3-bromo-5,7-dihydrofuro[3,4-b]pyridine
    • Furo[3,4-b]pyridine, 3-bromo-5,7-dihydro-
    • MDL: MFCD18260696
    • Inchi: 1S/C7H6BrNO/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4H2
    • InChI Key: XOVAGIOSWDHHFA-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2COCC=2C=1

Computed Properties

  • Exact Mass: 198.96328g/mol
  • Monoisotopic Mass: 198.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 22.1Ų

3-bromo-5H,7H-furo3,4-bpyridine Pricemore >>

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Additional information on 3-bromo-5H,7H-furo3,4-bpyridine

Introduction to 3-Bromo-5H,7H-Furo[3,4-b]Pyridine (CAS No. 1256809-13-8)

3-Bromo-5H,7H-furo[3,4-b]pyridine (CAS No. 1256809-13-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furo[3,4-b]pyridines, which are known for their unique structural features and potential biological activities. The presence of a bromine atom at the 3-position adds further complexity and reactivity to the molecule, making it an intriguing candidate for various applications.

The chemical structure of 3-bromo-5H,7H-furo[3,4-b]pyridine consists of a fused ring system comprising a furan ring and a pyridine ring. The bromine substituent at the 3-position introduces additional reactivity and functionalization possibilities, which can be exploited in synthetic chemistry and drug design. The compound's molecular formula is C9H6BrNO2, and its molecular weight is approximately 216.05 g/mol.

In recent years, the study of furo[3,4-b]pyridines has expanded significantly due to their potential therapeutic applications. Research has shown that these compounds can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of furo[3,4-b]pyridines demonstrated potent inhibitory effects against specific cancer cell lines. The brominated derivative, 3-bromo-5H,7H-furo[3,4-b]pyridine, was found to be particularly effective in this regard.

The synthesis of 3-bromo-5H,7H-furo[3,4-b]pyridine can be achieved through various routes. One common method involves the reaction of 2-bromobenzaldehyde with malononitrile followed by cyclization under acidic conditions. This synthetic pathway provides a robust and scalable approach to producing the compound in high yields. Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product purity.

The physical properties of 3-bromo-5H,7H-furo[3,4-b]pyridine are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 160°C to 162°C. The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is insoluble in water. These solubility characteristics make it suitable for various analytical and preparative techniques.

In terms of spectroscopic properties, 3-bromo-5H,7H-furo[3,4-b]pyridine exhibits characteristic absorption bands in the ultraviolet (UV) region due to the presence of the aromatic rings and the bromine substituent. The compound also shows distinct peaks in proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectra, which are useful for structural elucidation and purity assessment.

The potential applications of 3-bromo-5H,7H-furo[3,4-b]pyridine extend beyond its use as a lead compound in drug discovery. It can serve as an important building block in the synthesis of more complex molecules with diverse biological activities. For example, researchers have utilized this compound as a starting material for the preparation of novel antiviral agents targeting specific viral enzymes. Additionally, its reactivity with various functional groups makes it a valuable intermediate in combinatorial chemistry and high-throughput screening efforts.

In conclusion, 3-bromo-5H,7H-furo[3,4-b]pyridine (CAS No. 1256809-13-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of therapeutic strategies for various diseases.

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